molecular formula C17H13Cl2N3O2S B10900403 5-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B10900403
M. Wt: 394.3 g/mol
InChI Key: LHDACZHMZNNCMR-UHFFFAOYSA-N
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Description

5-{[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrrole ring substituted with a dichlorophenyl group and a methylene bridge connecting to a thioxodihydropyrimidinedione moiety. Its structure suggests potential utility in medicinal chemistry, materials science, and as a precursor for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of thiobarbituric acid with an appropriate aldehyde under mild conditions . The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the Knoevenagel condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and control. Additionally, solvent recovery and recycling would be crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-{[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in derivatives with different functional groups replacing the chlorine atoms.

Mechanism of Action

The mechanism of action of 5-{[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is not fully understood, but it is believed to interact with various molecular targets and pathways. Its structure suggests it could inhibit enzymes or receptors involved in disease processes. For example, it might inhibit tyrosinase, an enzyme associated with melanin production and implicated in conditions like Parkinson’s disease . Further research is needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-{[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE stands out due to its unique combination of a dichlorophenyl group and a thioxodihydropyrimidinedione moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13Cl2N3O2S

Molecular Weight

394.3 g/mol

IUPAC Name

5-[[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C17H13Cl2N3O2S/c1-8-3-10(4-14-15(23)20-17(25)21-16(14)24)9(2)22(8)13-6-11(18)5-12(19)7-13/h3-7H,1-2H3,(H2,20,21,23,24,25)

InChI Key

LHDACZHMZNNCMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C=C3C(=O)NC(=S)NC3=O

Origin of Product

United States

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